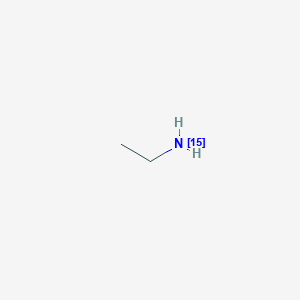

Ethylamine-15N

概要

説明

Ethylamine-15N is a stable isotope of Ethylamine, with a molecular formula of C2H5^15NH2 . The molecular weight of this compound hydrochloride is 82.54 .

Synthesis Analysis

Ethylamine is produced on a large scale by two processes. Most commonly, ethanol and ammonia are combined in the presence of an oxide catalyst . In this reaction, ethylamine is co-produced together with diethylamine and triethylamine . It is also produced by reductive amination of acetaldehyde .Molecular Structure Analysis

The linear formula of this compound is C2H5^15NH2 . The molecular weight is 46.08 .Chemical Reactions Analysis

Ethylamine is a nucleophilic base, as is typical for amines . It reacts with acyl chlorides in a nucleophilic addition/elimination reaction . The first stage involves a nucleophilic attack on the fairly positive carbon atom by the lone pair on the nitrogen atom in the ethylamine .Physical and Chemical Properties Analysis

This compound is a solid substance with a melting point of 107-108 °C (lit.) . The molecular weight of this compound hydrochloride is 82.54 .科学的研究の応用

Conformational Analysis and NMR Studies

- NMR Shielding Studies : Ethylamine-15N has been used in Nuclear Magnetic Resonance (NMR) studies to understand shielding mechanisms. A study by Alkorta and Elguero (2004) used ethylamine in a GIAO/DFT study of 1H, 13C, and 15N shieldings in amines. This research provided insights into the conformation of amines, essential for understanding molecular structures and interactions (Alkorta & Elguero, 2004).

Chemical Reaction and Decomposition Studies

- Bimolecular Reactions : this compound has been studied for its reactivity in bimolecular reactions. Altarawneh et al. (2016) investigated the thermochemical and kinetic parameters of ethylamine's reactions with radicals, providing insights into biomass decomposition processes (Altarawneh et al., 2016).

- Multiphoton Ionization : Liu Zai (2009) explored the multiphoton ionization process of ethylamine at 355nm using mass spectrometry. This study contributed to understanding the behavior of ethylamine under high-energy conditions (Liu Zai, 2009).

Role in Plant Science

- Ethylamine in Maize Callus : Research by Zacchini et al. (2000) isolated and identified ethylamine in maize embryogenic callus. They discovered that ethylamine accumulates significantly during the proliferation phase of callus, suggesting a possible role in plant development (Zacchini et al., 2000).

Medical and Biological Research

- Cancer Research : this compound has beeninvestigated for its potential in cancer research. Igarashi et al. (1995) studied the effects of 1,15-bis(ethylamino)-4,8,12-triazapentadecane on various human and mouse tumor cells. This research revealed that the compound could suppress tumor growth, suggesting potential applications in cancer therapy (Igarashi et al., 1995).

Environmental and Ecological Studies

- Toxicity Studies : this compound has been part of studies assessing the toxicity of chemicals. Thomulka and Lange (1995) used a bioluminescence-reduction bioassay with marine bacterium Vibrio harveyi to study the combined toxicity of ethylamine and methylamine. Their findings contribute to understanding the environmental impact of these chemicals (Thomulka & Lange, 1995).

Dietary Studies and Public Health

- Association with Type 2 Diabetes : A study in the Japanese population examined the link between serum ethylamine levels, indicative of l-theanine consumption, and the development of type 2 diabetes. This research by Ninomiya et al. (2019) suggests that higher serum ethylamine could be associated with a lower risk of developing type 2 diabetes, highlighting its potential role as a dietary biomarker (Ninomiya et al., 2019).

Material Science and Engineering

- Gas Sensing Applications : The gas-sensing properties of ethylamine have been a subject of study. Huang, Song, and Huang (2019) developed SnO2/rGO nanocomposite materials for ethylamine detection, demonstrating its potential use in monitoring environments where ethylamine poses a health risk (Huang, Song, & Huang, 2019).

Molecular Structural Studies

- Conformational Analysis : Ethylamine has been involved in studies aiming to understand molecular structures. Hamada et al. (1986) determined the geometrical parameters of ethylamine conformers using electron diffraction and molecular orbital calculations. This contributes to a deeper understanding of molecular conformation in ethylamines (Hamada et al., 1986).

作用機序

Safety and Hazards

Ethylamine-15N has several hazard statements including H302 - Harmful if swallowed, H312 - Harmful in contact with skin, H315 - Causes skin irritation, H319 - Causes serious eye irritation, and H335 - May cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), wearing protective gloves/protective clothing/eye protection/face protection (P280), and rinsing cautiously with water for several minutes in case of eye contact (P305 + P351 + P338) .

Relevant Papers One relevant paper discusses the highly efficient electrochemical hydrogenation of acetonitrile to ethylamine for primary amine synthesis and promising hydrogen storage . Another paper discusses the use of ^15N labeling in studies of the structures and chemical transformations of nitrogen heterocycles .

特性

IUPAC Name |

ethan(15N)amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H7N/c1-2-3/h2-3H2,1H3/i3+1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUSNBJAOOMFDIB-LBPDFUHNSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[15NH2] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H7N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30480331 | |

| Record name | Ethylamine-15N | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30480331 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

46.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

88216-85-7 | |

| Record name | Ethylamine-15N | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30480331 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 88216-85-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

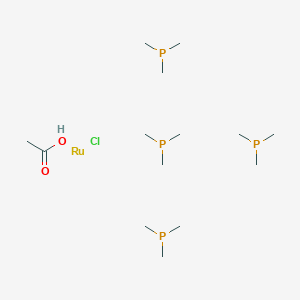

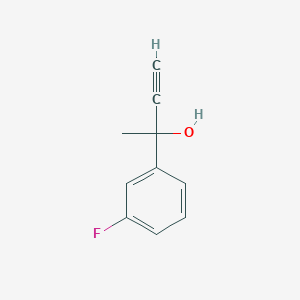

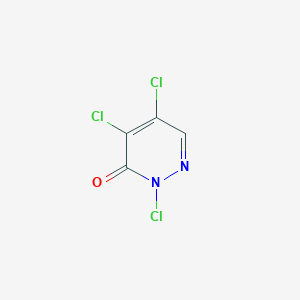

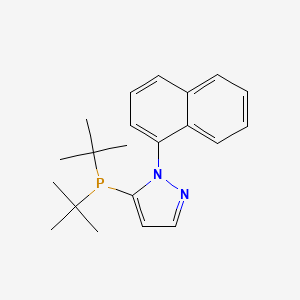

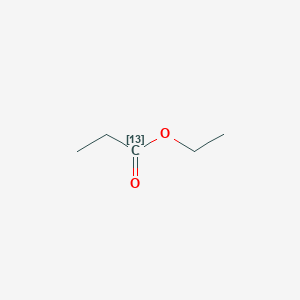

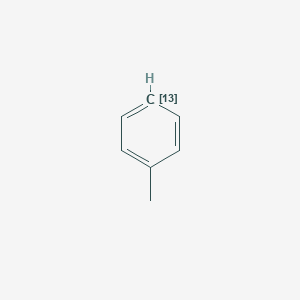

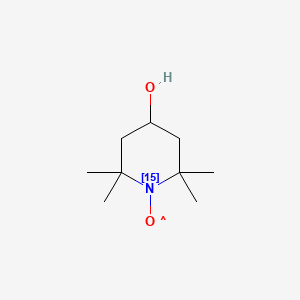

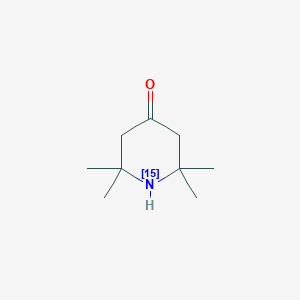

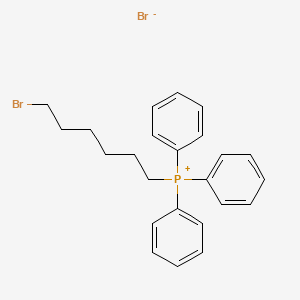

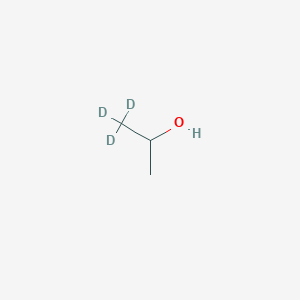

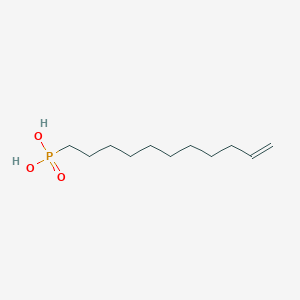

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(9-Methoxy-9-borabicyclo[3.3.2]decan-10-yl)(trimethyl)silane](/img/structure/B3334461.png)

![2-Benzylimidazo[1,5-a]quinolinium chloride](/img/structure/B3334463.png)

![Tris[4-(5-dicyanomethylidenemethyl-2-thienyl)phenyl]amine](/img/structure/B3334508.png)